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Compound of Interest

Compound Name: 3-Chloro-6-methyl-1H-indazole

Cat. No.: B1358313

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 3-
Chloro-6-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. Due to the limited availability of direct experimental spectra for this specific
molecule in public databases, this document presents a comparative analysis based on
structurally related indazole derivatives. The presented data serves as a valuable resource for
the characterization and identification of 3-Chloro-6-methyl-1H-indazole and similar
compounds.

Comparative Spectroscopic Data

To facilitate the analysis and prediction of the spectroscopic features of 3-Chloro-6-methyl-1H-
indazole, the following tables summarize the *H NMR, 3C NMR, IR, and MS data for a
selection of substituted indazoles.

'H NMR Data of Substituted Indazoles
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Compound

Solvent

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

3-Chloro-6-nitro-1H-indazole

DMSO-ds

14.01 (s, 1H, NH), 8.50 (m,
1H), 8.02 (m, 1H), 7.93 (m, 1H)
[1]

5-Chloro-3-phenyl-1H-indazole

CDClIz

11.55 (br, 1H, NH), 7.98-7.93
(m, 3H), 7.56-7.45 (m, 3H),
7.32-7.29 (m, 1H), 7.17-7.14
(m, 1H)[2]

6-Chloro-3-methyl-1H-indole

CDClIs

7.88 (s, 1H), 7.48 (d, J = 8.4
Hz, 1H), 7.33 (d, J = 1.5 Hz,
1H), 7.09 (dd, J = 8.4, 1.8 Hz,
1H), 6.95 (dd, J = 2.0, 0.9 Hz,
1H), 2.31 (d, J = 0.9 Hz, 3H)[3]

3-Phenyl-6-

(trifluoromethyl)-1H-indazole

CDClz

12.09 (br, 1H, NH), 8.11 (d, J =
8.5 Hz, 1H), 7.98 (d, J = 7.2
Hz, 2H), 7.60-7.49 (m, 3H),
7.46-7.42 (m, 2H)[2]

13C NMR Data of Substituted Indazoles
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Compound

Solvent Chemical Shifts (6, ppm)

5-Chloro-3-phenyl-1H-indazole

145.36, 140.04, 132.78,
129.07, 128.53, 127.63,
127.11, 121.80, 120.35,
111.35[2]

CDClz

6-Chloro-3-methyl-1H-indole

136.67, 127.93, 127.05,
CDCls 122.32, 119.94, 119.82,
112.03, 110.96, 9.67[3]

3-Phenyl-6-

(trifluoromethyl)-1H-indazole

146.42, 136.97, 132.54,
128.94, 128.64, 127.73,
125.51, 124.57 (q, J = 4.4 Hz),
124.27 (g, J = 271.4 Hz),
122.63, 120.80, 113.00 (q, J =
34.4 Hz)[2]

CDCls

IR Spectroscopic Data of Substituted Indazoles

Characteristic Absorption

Compound Sample Prep.
Bands (cm™?)
3-Phenyl-6- - 1340, 1238, 1169, 1124,
ilm
(trifluoromethyl)-1H-indazole 1055[2]
Ethyl 3-phenyl-1H-indazole-6- ]
Film 1714, 1313, 1221, 743, 697[2]
carboxylate
1H-Indazole hydrochloride KBr Disc Not specified in detail[4]

Mass Spectrometry Data of Substituted Indazoles
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Compound lonization m/z (Relative Intensity)
3-Chloro-6-nitro-1H-indazole DCI/NH3 197 [M+H]*[1]

3-Phenyl-6- - 262 (M+, 100), 243 (6), 235
(trifluoromethyl)-1H-indazole (8), 77 (17), 51 (8)[2]

Ethyl 3-phenyl-1H-indazole-6- - 266 (M*, 100), 238 (34), 221
carboxylate (48), 193 (16), 166 (11)[2]

Predicted Spectroscopic Data for 3-Chloro-6-methyl-
1H-indazole

Based on the analysis of the spectroscopic data of the related compounds, the following are

the predicted spectral characteristics for 3-Chloro-6-methyl-1H-indazole (Molecular Formula:
CsH7CIN2, Molecular Weight: 166.61 g/mol ).

'H NMR (predicted): The spectrum is expected to show a singlet for the methyl group
protons around 2.3-2.5 ppm. The aromatic region should display signals for the three protons
on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro
and methyl substituents. A broad singlet corresponding to the N-H proton is anticipated at a
downfield chemical shift, likely above 10 ppm.

13C NMR (predicted): The spectrum will likely exhibit eight distinct signals. The methyl carbon
should appear at approximately 15-20 ppm. The aromatic and heterocyclic carbons will
resonate in the range of 110-150 ppm.

IR (predicted): The IR spectrum is expected to show a characteristic N-H stretching vibration
in the region of 3100-3400 cm~1. Aromatic C-H stretching bands would appear around 3000-
3100 cm~1, and C=C stretching vibrations for the aromatic ring are expected in the 1450-
1600 cm~1 region. A C-ClI stretching band might be observed in the fingerprint region.

MS (predicted): In the mass spectrum, the molecular ion peak [M]* is expected at m/z 166.
An isotopic peak [M+2]* at m/z 168 with an intensity of approximately one-third of the
molecular ion peak will be characteristic due to the presence of the chlorine atom.
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Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for

indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds). Tetramethylsilane (TMS) is typically
used as an internal standard.

1H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45
degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

13C NMR Acquisition: A proton-decoupled carbon experiment is run to obtain singlets for
each carbon. A larger number of scans is generally required compared to *H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small
amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid
sample.

Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
a liquid chromatograph (LC-MS).

lonization: Electron lonization (EI) or Electrospray lonization (ESI) are common techniques.
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+ Data Acquisition: Data is collected over a specific mass-to-charge (m/z) range to detect the

molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a synthetic compound like 3-Chloro-6-methyl-1H-indazole.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-6-methyl-1H-indazole:
A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358313#spectroscopic-data-for-3-chloro-6-methyl-
1h-indazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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